molecular formula C16H15ClFNO2 B5712866 N-(3-chloro-4-fluorophenyl)-3-(4-methylphenoxy)propanamide

N-(3-chloro-4-fluorophenyl)-3-(4-methylphenoxy)propanamide

Cat. No. B5712866
M. Wt: 307.74 g/mol
InChI Key: OVLNSFKCQSFSNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-3-(4-methylphenoxy)propanamide, also known as CFMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-3-(4-methylphenoxy)propanamide involves its binding to specific targets in cells, including ion channels, enzymes, and receptors. This compound has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This compound also inhibits the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. In addition, this compound has been found to bind to the peroxisome proliferator-activated receptor gamma, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and tissues. In cancer cells, this compound induces apoptosis by activating caspase enzymes and inhibiting the activity of anti-apoptotic proteins. This compound also inhibits angiogenesis by suppressing the production of vascular endothelial growth factor. In immune cells, this compound reduces the activation of T cells and macrophages by suppressing the production of pro-inflammatory cytokines. In neurons, this compound modulates the activity of sodium channels involved in pain sensation, thereby reducing the perception of pain.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-fluorophenyl)-3-(4-methylphenoxy)propanamide has several advantages for lab experiments, including its high potency and selectivity for specific targets. This compound also has good bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, this compound has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.

Future Directions

N-(3-chloro-4-fluorophenyl)-3-(4-methylphenoxy)propanamide has several potential future directions for scientific research. One area of interest is the development of this compound-based therapies for cancer and inflammation. Another area of interest is the investigation of this compound as a potential treatment for neuropathic pain. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound on ion channels, enzymes, and receptors.

Synthesis Methods

N-(3-chloro-4-fluorophenyl)-3-(4-methylphenoxy)propanamide can be synthesized through a multi-step process involving the reaction of 3-chloro-4-fluoroaniline with 4-methylphenol to form 3-(4-methylphenoxy)-4-fluoroaniline. This intermediate product is then reacted with 3-chloropropionyl chloride to produce this compound.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-3-(4-methylphenoxy)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neuropathic pain. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been found to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and reducing the activation of immune cells. In addition, this compound has been investigated as a potential treatment for neuropathic pain by modulating the activity of ion channels involved in pain sensation.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-(4-methylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO2/c1-11-2-5-13(6-3-11)21-9-8-16(20)19-12-4-7-15(18)14(17)10-12/h2-7,10H,8-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLNSFKCQSFSNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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